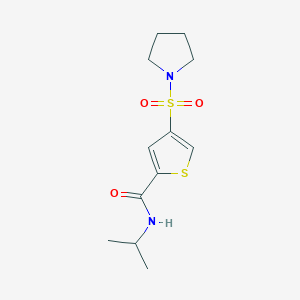![molecular formula C21H27N5O B5506442 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that has been a subject of interest in various chemical and pharmacological studies. It belongs to a class of compounds known for their varied applications, particularly in medicinal chemistry.
Synthesis Analysis
- The synthesis of related compounds often involves multi-step chemical processes. For instance, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a similar compound, was achieved via electrophilic fluorination using a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
- Detailed molecular structure analysis typically involves various spectroscopic techniques. Unfortunately, specific studies focusing on the detailed molecular structure of this exact compound are not available in the current dataset.
Chemical Reactions and Properties
- The chemical reactions of similar compounds often involve interactions with various reagents, leading to a range of derivatives. For example, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl-3,4-pyridinedicarboximides involved reactions that yielded compounds with depressive action on the central nervous system (Śladowska et al., 1996).
Physical Properties Analysis
- Physical properties such as melting point, solubility, and crystalline structure are critical in understanding the compound's behavior in various environments. However, specific data on the physical properties of this compound are not available in the accessed literature.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for practical applications. Similar compounds, like 4-piperazino-5-methylthiopyrimidines, have shown a range of properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds with structural elements similar to 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine have been synthesized for their potential antimicrobial activities. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have shown antimicrobial activity, indicating the importance of such structures in developing new antimicrobial agents (Ammar et al., 2004).
Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines have been prepared as potent P2Y12 antagonists to inhibit platelet aggregation. This demonstrates the potential application of similar compounds in cardiovascular disease treatment, highlighting their significance in medicinal chemistry (Parlow et al., 2009).
Dipeptidyl Peptidase Inhibitors
Similar compounds have been evaluated for their metabolism, excretion, and pharmacokinetics in various species, including humans. This research is crucial for understanding the drug's disposition and safety profile, particularly for compounds intended for treating chronic conditions like diabetes (Sharma et al., 2012).
Enterovirus Inhibitors
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as a novel class of potent enterovirus inhibitors showcase the antiviral potential of pyrimidine derivatives. This suggests the potential application of structurally related compounds in antiviral therapy, particularly against coxsackieviruses and enterovirus 71 (Chern et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h1-3,6-7,10-11H,4-5,8-9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEGBXAEZHTCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)


![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)


![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)
![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)


![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)